molecular formula C12H14N2O3S B2418646 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone CAS No. 2034310-52-4

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone

Cat. No. B2418646
CAS RN: 2034310-52-4
M. Wt: 266.32
InChI Key: KKELPAWQFJYTFT-UHFFFAOYSA-N
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Description

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32. The purity is usually 95%.
BenchChem offers high-quality (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis and Drug Design Applications

One significant application of bicyclic compounds similar to the one is in the field of stereoselective synthesis, where they serve as starting products or intermediates for creating complex molecules. For example, research demonstrates the use of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. These compounds are then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing their potential in drug design due to their structural complexity and stereochemistry (Mollet, D’hooghe, & Kimpe, 2012).

Novel Rearrangements in Organic Synthesis

Another application area is the exploration of novel selectfluor and deoxo-fluor-mediated rearrangements. Research involving 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes has shown the ability to create structures with diverse functional groups through such rearrangements. This research contributes to the development of new methodologies for constructing complex molecular architectures, which can be crucial for synthesizing bioactive compounds or materials with specific properties (Krow et al., 2004).

Transformation into Bioactive Molecules

Further research into the transformation of bicyclic β-lactams into compounds such as cis-3-aminotetrahydrofuran-2-carboxylates underscores the utility of bicyclic structures in creating bioactive molecules. Such transformations are pivotal for the synthesis of compounds that could serve as building blocks for pharmaceuticals, demonstrating the broad applicability of these bicyclic frameworks in medicinal chemistry (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).

Extraction and Characterization of Natural Products

Bicyclic compounds are also relevant in the extraction and characterization of natural products. For instance, the study of a polymorphic form of a bicyclic compound extracted from Aristotelia chilensis highlights the importance of these molecules in understanding natural product chemistry and the potential for discovering new drugs or materials with unique properties (Paz et al., 2013).

properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(6-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8-2-3-9(5-13-8)12(15)14-6-11-4-10(14)7-18(11,16)17/h2-3,5,10-11H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKELPAWQFJYTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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